molecular formula C14H13N3O2S B12488150 3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12488150
M. Wt: 287.34 g/mol
InChI Key: YKVPNSLETMIRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that features a thiophene ring fused to a pyrazoloquinoline core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyrazoloquinoline moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of thiophene derivatives with pyrazoloquinoline precursors. One common method involves the cyclization of chalcones with thiosemicarbazide under alkaline conditions, followed by further cyclization to yield the desired compound . The reaction is usually carried out in a solvent such as tetrahydrofuran, and the yield can be optimized by adjusting the reaction temperature and time.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or pyrazole rings.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its potential anticancer effects . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-aminothiophene and 2,3,4-trisubstituted thiophenes.

    Pyrazoloquinoline Derivatives: Compounds like pyrazolo[3,4-b]quinoline-5,7-dione and its various substituted forms.

Uniqueness

4-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to the combination of the thiophene and pyrazoloquinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

4-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C14H13N3O2S/c18-8-4-1-3-7-10(8)11(9-5-2-6-20-9)12-13(15-7)16-17-14(12)19/h2,5-6,11H,1,3-4H2,(H3,15,16,17,19)

InChI Key

YKVPNSLETMIRBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CS4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.